Meta-Methoxy Substitution: Predicted Lipophilicity and Polar Surface Area Differentiation vs. Para- and Ortho- Isomers
The meta-methoxy substitution pattern on the phenyl ring of 3-[4-(3-methoxyphenyl)piperazin-1-yl]propanoic acid yields a computed LogP of 1.29 and a topological polar surface area (TPSA) of 53.01 Ų . While direct experimental LogP data for the ortho (CAS 732298-45-2) and para (CAS 883546-69-8) isomers are not available from the same authoritative source, the meta isomer's LogP falls within the optimal range (1–3) for CNS penetration according to the Lipinski and CNS MPO guidelines, whereas the para-methoxy isomer is predicted to have a marginally higher LogP (estimated ~1.5–1.8) due to altered dipole moment, potentially affecting aqueous solubility and blood-brain barrier partitioning [1]. The meta-methoxy orientation also positions the oxygen lone pair differently than ortho substitution, influencing hydrogen-bond acceptor capacity and receptor complementarity [1].
| Evidence Dimension | Computed LogP and TPSA comparison |
|---|---|
| Target Compound Data | LogP = 1.29, TPSA = 53.01 Ų (meta-methoxy isomer, CAS 631090-80-7) |
| Comparator Or Baseline | Para-methoxy isomer (CAS 883546-69-8): LogP estimated ~1.5–1.8; Ortho-methoxy isomer (CAS 732298-45-2): LogP estimated ~1.2–1.5 (class-level estimates based on substituent π constants and dipole orientation) |
| Quantified Difference | Meta vs. para: ΔLogP ≈ 0.2–0.5 units (meta is less lipophilic). TPSA is identical for all three positional isomers (53.01 Ų) as it depends only on atom types, not substitution position. |
| Conditions | Computed using fragment-based methods (ChemSrc/Chemscene databases); no experimental logD7.4 data available. |
Why This Matters
Lipophilicity differences of even 0.2–0.5 log units can translate into 2- to 3-fold changes in membrane permeability and CNS exposure, making the meta isomer a distinct choice when fine-tuning pharmacokinetic properties in lead optimization campaigns.
- [1] Wager TT, Hou X, Verhoest PR, Villalobos A. Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chem Neurosci. 2010 Jun 16;1(6):435-49. doi:10.1021/cn100008c. (Provides framework for interpreting LogP and TPSA in CNS drug design.) View Source
